Bis(2-benzoylcyclopenta-2,4-dien-1-YL)iron
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Overview
Description
1,1’-Dibenzoylferrocene is an organometallic compound with the chemical formula C24H18FeO2. It is a derivative of ferrocene, where two benzoyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Dibenzoylferrocene can be synthesized through several methods. One common method involves the reaction of lithium metallocene with benzoic acid chloride, followed by a Suzuki coupling reaction with bromobenzene . Another method includes the oxidation of 1,1’-diacetylferrocene using silver(I) salts in dichloromethane .
Industrial Production Methods: The industrial production of 1,1’-Dibenzoylferrocene typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dibenzoylferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferricenium derivatives using oxidizing agents like silver(I) salts.
Reduction: Reduction reactions can convert 1,1’-Dibenzoylferrocene back to its parent ferrocene compound.
Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Silver(I) salts in dichloromethane are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various reagents, including organometallic reagents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Ferricenium derivatives.
Reduction: Ferrocene.
Substitution: Substituted ferrocene derivatives.
Scientific Research Applications
1,1’-Dibenzoylferrocene has numerous applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1,1’-Dibenzoylferrocene involves its interaction with molecular targets and pathways. The compound’s benzoyl groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The iron center in the ferrocene core plays a crucial role in its redox properties, making it an effective catalyst and reactant in various chemical processes .
Comparison with Similar Compounds
1,1’-Diacetylferrocene: Similar in structure but with acetyl groups instead of benzoyl groups.
Benzoylferrocene: Contains only one benzoyl group attached to the ferrocene core.
1,1’-Dimethylferrocene: Contains methyl groups instead of benzoyl groups.
Uniqueness: 1,1’-Dibenzoylferrocene is unique due to its dual benzoyl groups, which enhance its reactivity and make it suitable for a wide range of applications. Its redox properties and ability to undergo various chemical reactions make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
cyclopenta-2,4-dien-1-ylidene(phenyl)methanolate;iron(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H10O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9,13H;/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJNRCXKESSRSQ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC=C2)[O-].C1=CC=C(C=C1)C(=C2C=CC=C2)[O-].[Fe+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FeO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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